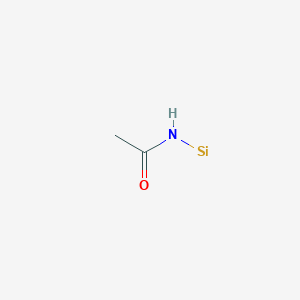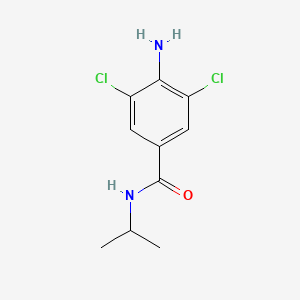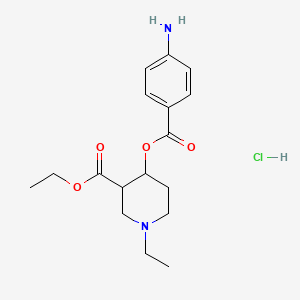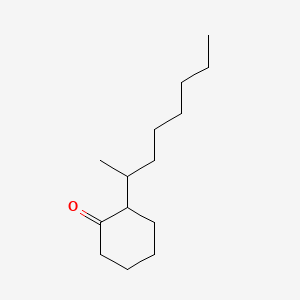
2-(1-Methylheptyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylheptyl)cyclohexanone is an organic compound with the molecular formula C₁₄H₂₆O It is a ketone, characterized by a cyclohexane ring substituted with a 1-methylheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylheptyl)cyclohexanone typically involves the alkylation of cyclohexanone with 1-methylheptyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of corresponding alkenes or the oxidation of secondary alcohols. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylheptyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position to the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alpha position, facilitating nucleophilic attack.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylheptyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylheptyl)cyclohexanone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s structure allows it to interact with enzymes and other proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of a 1-methylheptyl group.
2-(1-Ethylheptyl)cyclohexanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(1-Methylheptyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H26O |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-octan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-9-12(2)13-10-7-8-11-14(13)15/h12-13H,3-11H2,1-2H3 |
InChI Key |
BQMQNEXTTHKHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


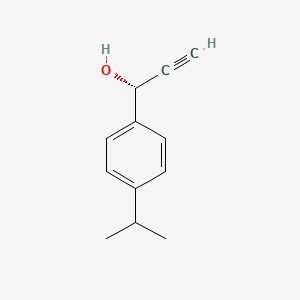

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)

![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
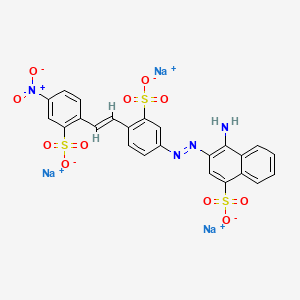
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
